NBD-556 is a low-molecular-weight compound classified as a CD4 mimetic. [, , , , ] It plays a crucial role in scientific research, particularly in the field of HIV/AIDS research, by acting as a tool to study the interaction between the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 and its primary receptor, CD4. [, , , , , ] This interaction is the initial step in HIV-1 entry into host cells, making it a critical target for therapeutic interventions. NBD-556's ability to mimic CD4 allows researchers to investigate this interaction and the subsequent conformational changes in gp120.
Molecular Structure Analysis
The molecular structure of NBD-556 has been extensively studied using techniques such as X-ray crystallography. [, , ] These studies have revealed that NBD-556 binds to a specific hydrophobic cavity in the gp120 protein of HIV-1, known as the Phe43 cavity. [, , ] This binding event mimics the interaction of CD4 with gp120, leading to conformational changes in the viral protein.
Applications
Investigating HIV-1 Entry Mechanisms: NBD-556 helps researchers dissect the intricate steps involved in HIV-1 entry into host cells by mimicking CD4 binding and inducing conformational changes in gp120. [, , , , , , , , ] This knowledge is essential for developing effective antiviral therapies.
Developing Novel HIV-1 Entry Inhibitors: NBD-556 serves as a lead compound for designing more potent and broadly neutralizing HIV-1 entry inhibitors. [, , ] By understanding its binding mode and structure-activity relationships, researchers can modify its chemical structure to optimize its antiviral activity.
Studying HIV-1 Envelope Glycoprotein Dynamics: NBD-556 helps elucidate the dynamic nature of the HIV-1 envelope glycoprotein. [, ] Understanding these dynamics is crucial for developing strategies to overcome challenges posed by the virus's high mutation rate and its ability to evade the immune system.
Evaluating HIV-1 Neutralizing Antibodies: NBD-556 can be used in conjunction with antibodies to assess their neutralizing potential against HIV-1. [, ] By inducing conformational changes in gp120, NBD-556 can expose hidden epitopes that are targets for neutralizing antibodies.
Developing HIV-1 Inactivators: Researchers have explored the potential of NBD-556 in developing HIV-1 inactivators. [] These agents aim to directly inactivate cell-free virions, providing a proactive approach to preventing viral infection.
Related Compounds
NBD-557
Compound Description: NBD-557 is a low-molecular-weight compound that, similar to NBD-556, has been reported to block the interaction between the HIV-1 envelope glycoprotein gp120 and its receptor CD4. [, ]
Relevance: NBD-557 is chemically and structurally similar to NBD-556. [, ] Both compounds exhibit comparable thermodynamic signatures when binding to gp120, characterized by a large favorable change in enthalpy partially offset by a large unfavorable entropy change. [] This suggests a similar binding mechanism and potential for inhibiting HIV-1 entry.
BMS-378806
Compound Description: BMS-378806 is a small-molecule HIV-1 entry inhibitor that targets the gp120 envelope glycoprotein. [] Unlike NBD-556, it does not directly compete with CD4 binding. []
Relevance: BMS-378806 serves as a contrasting example to NBD-556 in terms of its thermodynamic binding profile and mechanism of action. [] While NBD-556 exhibits a large favorable enthalpy change upon binding gp120, BMS-378806 shows a small enthalpy change, indicating a predominantly entropy-driven binding process. [] Additionally, BMS-378806 does not induce coreceptor binding, unlike NBD-556. [] These differences highlight distinct strategies for inhibiting HIV-1 entry.
NBD-09027
Compound Description: NBD-09027 is a small-molecule CD4 mimetic derived from the NBD series, specifically designed to reduce the CD4 agonist properties observed in earlier compounds like NBD-556. []
Relevance: NBD-09027 represents a step towards converting the full CD4-agonist activity of NBD-556 into a more desirable antagonist profile. [] Structural modifications in NBD-09027, particularly in the critical oxalamide mid-region, contributed to its reduced agonist behavior. []
NBD-10007
Compound Description: NBD-10007 is another small-molecule CD4 mimetic from the NBD series, designed to improve upon the antiviral activity of earlier compounds like NBD-556. []
Relevance: NBD-10007, alongside NBD-09027, provided structural insights into the binding mode of NBD compounds with HIV-1 gp120. [] X-ray crystallography studies confirmed that both NBD-10007 and NBD-09027 bind similarly to NBD-556 by targeting the Phe43 cavity of gp120. []
NBD-11021
Compound Description: NBD-11021 is a small-molecule CD4 antagonist developed through structure-based modifications of NBD-556. [] It demonstrates broad-spectrum anti-HIV-1 activity, effectively neutralizing a diverse panel of Env-pseudotyped HIV-1 isolates. []
Relevance: NBD-11021 signifies a successful conversion of the CD4 agonist profile of NBD-556 to a full antagonist. [] This was achieved through targeted modifications of the oxalamide mid-region, a site previously considered intolerant to changes. [] NBD-11021's broad-spectrum neutralization activity and antagonist properties make it a promising candidate for further development as an HIV-1 entry inhibitor.
Scyllatoxin Miniprotein CD4 Mimetics
Compound Description: Scyllatoxin miniprotein CD4 mimetics represent a class of engineered proteins designed to mimic the binding activity of CD4 to HIV-1 gp120. []
Relevance: These miniproteins, along with NBD-556, serve as tools to investigate the conformational dynamics of gp120 upon ligand binding. [] Understanding the impact of different ligands on gp120 flexibility and conformational changes is crucial for designing effective HIV-1 entry inhibitors.
YIR-821
Compound Description: YIR-821 is a novel small-molecule CD4 mimetic compound (CD4mc) that exhibits potent antiviral activity against HIV-1. [] It demonstrates lower toxicity compared to the prototype NBD-556. []
Relevance: YIR-821, like NBD-556, acts as an entry inhibitor by interacting with the Phe43 cavity of gp120 and inducing structural changes in the HIV-1 envelope glycoprotein trimer (Env). [] This interaction enhances antibody-mediated neutralization and antibody-dependent cellular cytotoxicity (ADCC). [] YIR-821's improved safety profile and potent antiviral activity make it a promising candidate for clinical development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Naveglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Naveglitazar binds with higher affinity to PPARgamma than to PPARalpha. Naveglitazar and its metabolites are primarily eliminated via biliary excretion. Naveglitazar has been used in trials studying the treatment of Diabetes Mellitus, Non-Insulin-Dependent.
SCH 527123 is an allosteric antagonist of C-X-C chemokine receptor type 1 (CXCR1; IC50 = 43 nM in Ba/F3 cells) and CXCR2 (IC50 = 0.97 nM in HTS cells). It inhibits calcium flux induced by CXCL8 in Ba/F3 cells expressing human recombinant CXCR1 or CXCR2. SCH 527123 (3 nM) inhibits CXCL8-induced chemotaxis of Ba/F3 cells expressing human recombinant CXCR2 and CXCL1-induced chemotaxis of isolated human polymorphonuclear cells (PMNs). It also inhibits LPS-induced neutrophil infiltration into the lung (ED50 = 1.8 mg/kg) and increases mucin levels in bronchoalveolar lavage fluid (BALF) in a rat model of airway inflammation. SCH 527123 inhibits proliferation of wild-type (IC50s = 28.95 and 18.78 µM, respectively) and IL-8 overexpressing HCT116 and Caco-2 cells (IC50s = 39.45 and 25.45 µM, respectively). It reduces tumor growth in an HCT116 mouse xenograft model when administered at a dose of 50 mg/kg per day. Navarixin, also known as SCH527123, PS291822 and MK-7123, is a potent CXCR2 antagonist. SCH-527123 shows antitumor activity and sensitizes cells to oxaliplatin in preclinical colon cancer models. SCH-527123 showed concentration-dependent antiproliferative effects in HCT116, Caco2, and their respective IL-8-overexpressing variants colorectal cancer cell lines. CH-527123 was able to suppress CXCR2-mediated signal transduction as shown through decreased phosphorylation of the NF-κB/mitogen-activated protein kinase (MAPK)/AKT pathway. SCH-527123 treatment decreased tumor growth and microvessel density when compared with vehicle-treated tumors.
Prostacyclin (PGI2) is a cyclooxygenase metabolite with antithrombotic properties found in vascular endothelial cells. The half-life is short both in vivo and in vitro, ranging from 30 seconds to a few minutes. CG 4305 is a stable carbacyclic analog of PGI2 that inhibits ADP-induced platelet aggregation 25% at a concentration of 50 nM. Doses of 10 mg/kg (oral) or 1 mg/kg (intraduodenal) have been shown to prevent rabbit carotid artery thrombosis.
Naxagolide HCl is a sustained release formulation of a naphthoxazine compound with selective D-2 dopamine receptor agonism. It is a dopamine agonist and an Antiparkinsonian.
Naxifylline is an A1 Adenosine Receptor Antagonist used for the Treatment of Edema Associated with Congestive Heart Failure. Naxifylline protects against the decline in renal function observed with diuretic therapy by promoting urine output.
Navuridine, also known as 3’-Azido-2’,3’-dideoxyuridine, is a dideoxyuridine inhibitor of HIV reverse transcriptase that is related to zidovudine. Navuridine exhibits a relatively short half-life and incomplete oral bioavailability and has not been developed into a clinical drug.